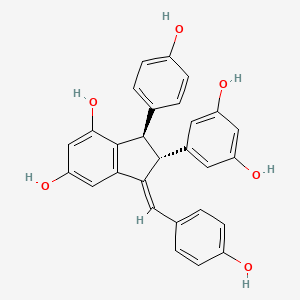

quadrangularin A

Description

Structure

3D Structure

Properties

Molecular Formula |

C28H22O6 |

|---|---|

Molecular Weight |

454.5 g/mol |

IUPAC Name |

(1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol |

InChI |

InChI=1S/C28H22O6/c29-18-5-1-15(2-6-18)9-23-24-13-22(33)14-25(34)28(24)27(16-3-7-19(30)8-4-16)26(23)17-10-20(31)12-21(32)11-17/h1-14,26-27,29-34H/b23-9-/t26-,27+/m1/s1 |

InChI Key |

BIQMSWPBPAKGSE-PBSLAQMISA-N |

SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\[C@H]([C@@H](C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(C(C3=C2C=C(C=C3O)O)C4=CC=C(C=C4)O)C5=CC(=CC(=C5)O)O)O |

Synonyms |

quadrangularin A |

Origin of Product |

United States |

Foundational & Exploratory

Quadrangularin A: A Technical Guide to its Discovery, Isolation, and Characterization from Cissus quadrangularis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrangularin A, a resveratrol dimer, is a significant bioactive stilbene found in the medicinal plant Cissus quadrangularis. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction, purification, and characterization. The document summarizes key quantitative data and presents the spectroscopic analysis essential for its identification. Furthermore, this guide includes visualizations of the isolation workflow to aid researchers in replicating and building upon existing methodologies.

Introduction

Cissus quadrangularis, a perennial plant of the grape family (Vitaceae), has a long history of use in traditional medicine, particularly for its bone-healing properties. Phytochemical investigations have revealed a rich array of bioactive compounds, including flavonoids, triterpenoids, and stilbenes.[1] Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. It is classified as an oligostilbene, specifically a dimer of resveratrol.[2] This guide focuses on the scientific journey of this compound, from its initial discovery within Cissus quadrangularis to the methods employed for its isolation and structural elucidation.

Discovery and Initial Identification

This compound was first reported as a constituent of Cissus quadrangularis in a study by Singh et al. in 2007.[3] In this seminal work, the compound was isolated along with other stilbenes, iridoids, and flavonoids from the stems of the plant. The structure of this compound was elucidated through the analysis of spectroscopic data and by comparison with existing literature.[3]

Experimental Protocols: Isolation and Purification of this compound

While a single, universally adopted, and highly detailed protocol for the isolation of this compound is not extensively documented, a general methodology can be compiled from various phytochemical studies on Cissus quadrangularis. The following protocol represents a synthesized approach based on common practices in natural product chemistry.[4][5]

Plant Material Collection and Preparation

-

Collection: The stems of Cissus quadrangularis are the primary source for the isolation of this compound.

-

Preparation: The collected stems are washed, air-dried in the shade, and then coarsely powdered.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to extraction with methanol. This is typically performed using a Soxhlet apparatus to ensure exhaustive extraction.[4]

-

Concentration: The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step helps to separate compounds based on their solubility. This compound, being a polar compound, is expected to be enriched in the more polar fractions like ethyl acetate.

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.[4]

-

Elution Gradient: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate or methanol.

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions rich in this compound may require further purification using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the compound in high purity.

Below is a diagram illustrating the general workflow for the isolation of this compound.

Structural Characterization and Data Presentation

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key physical and spectroscopic properties of this compound.

| Property | Data | Reference |

| Molecular Formula | C₂₈H₂₂O₆ | [2] |

| Molar Mass | 454.478 g/mol | [2] |

| Exact Mass | 454.14163842 Da | [6] |

| Appearance | Data not available in searched literature. | - |

| ¹H NMR (Proton NMR) | Specific, fully assigned data for this compound is not available in the searched literature. | - |

| ¹³C NMR (Carbon-13 NMR) | Specific, fully assigned data for this compound is not available in the searched literature. | - |

| Mass Spectrometry (MS) | The molecular ion peak would be expected at m/z 454. Specific fragmentation patterns are not detailed. | [2][6] |

Potential Biological Activity and Signaling Pathways

Research into the specific biological activities of isolated this compound is ongoing. However, studies on extracts of Cissus quadrangularis containing this compound provide some insights into its potential mechanisms of action.

MAPK Signaling Pathway

Extracts of Cissus quadrangularis have been shown to influence the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[7] This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. The potential for this compound to modulate this pathway is an area of active research.

Below is a simplified representation of a generic MAPK signaling cascade.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Stilbenes, the class of compounds to which this compound belongs, are known to modulate this pathway. While direct evidence for this compound's effect on NF-κB is not yet established, its structural similarity to resveratrol, a known NF-κB inhibitor, suggests this as a plausible area for future investigation.

Conclusion and Future Directions

This compound stands as a promising bioactive compound isolated from Cissus quadrangularis. This guide has outlined the foundational knowledge regarding its discovery and the general methodologies for its isolation. However, to fully unlock its therapeutic potential, further research is imperative. Specifically, the development and publication of a detailed, optimized isolation protocol with quantitative yield and purity data are crucial for advancing research. Furthermore, the complete assignment of its ¹H and ¹³C NMR spectra and a thorough analysis of its mass spectrometry fragmentation patterns are essential for unambiguous identification and quality control. Finally, studies focusing on the specific effects of isolated this compound on key signaling pathways, such as MAPK and NF-κB, will be instrumental in elucidating its mechanism of action and paving the way for its potential application in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. phcogres.com [phcogres.com]

- 5. iosrjournals.org [iosrjournals.org]

- 6. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cissus quadrangularis extract enhances biomineralization through up-regulation of MAPK-dependent alkaline phosphatase activity in osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Quadrangularin A: A Comprehensive Technical Guide on Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrangularin A, a prominent resveratrol dimer first isolated from Cissus quadrangularis, has garnered significant interest within the scientific community due to its unique chemical architecture and potential therapeutic properties. This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound. It consolidates available spectroscopic data, details experimental protocols for its isolation and synthesis, and explores its interaction with key signaling pathways, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound is a stilbenoid dimer with the systematic IUPAC name (1E,2R,3R)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-[(4-hydroxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol[1]. Its molecular formula is C₂₈H₂₂O₆, and it has a molar mass of 454.47 g/mol [1].

The core of this compound is a dihydroindene ring system. The stereochemistry of the molecule is defined by two chiral centers at positions 2 and 3 of the indene ring, both having an R configuration, and an E configuration for the exocyclic double bond[1]. This specific spatial arrangement of the substituent groups is crucial for its biological activity.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Quantitative Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Indene Core | ||

| C-1 | - | ~140-150 |

| C-2 | ~4.5-5.0 | ~50-55 |

| C-3 | ~4.0-4.5 | ~55-60 |

| C-4 | - | ~155-160 (C-OH) |

| C-5 | ~6.0-6.5 | ~100-105 |

| C-6 | - | ~155-160 (C-OH) |

| C-7 | ~6.0-6.5 | ~105-110 |

| C-7a | - | ~140-145 |

| C-3a | - | ~120-125 |

| Exocyclic Alkene | ||

| =CH- | ~6.5-7.0 | ~125-130 |

| Aromatic Rings | ||

| Ar-H (p-hydroxyphenyl) | ~6.7-7.2 (d) | ~115-116 (C-3',5'), ~128-130 (C-2',6'), ~155-158 (C-4') |

| Ar-H (3,5-dihydroxyphenyl) | ~6.1-6.4 (m) | ~102-108 (C-2',6'), ~158-160 (C-3',5') |

Note: These are predicted ranges based on related compounds and general NMR principles. Actual experimental values may vary.

Experimental Protocols

Isolation from Cissus quadrangularis

This compound is a naturally occurring compound found in the plant Cissus quadrangularis[2][3]. The general procedure for its isolation involves solvent extraction followed by chromatographic separation.

Protocol: General Isolation Procedure

-

Plant Material Collection and Preparation: Fresh stems of Cissus quadrangularis are collected, washed, and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration. The extraction is carried out for a sufficient period to ensure exhaustive extraction of the phytoconstituents.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to fractionation using column chromatography over silica gel. A gradient elution system with solvents of increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) is employed to separate the components based on their polarity.

-

Purification: Fractions containing compounds with similar TLC profiles to known stilbenoids are pooled and further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

-

Characterization: The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with reported data.

Caption: Experimental workflow for the isolation of this compound.

Total Synthesis of (±)-Quadrangularin A

The total synthesis of racemic this compound has been reported, providing a synthetic route to this natural product and confirming its structure. A key strategy involves a biomimetic oxidative dimerization approach.

Protocol: Key Steps in the Total Synthesis of (±)-Quadrangularin A

A concise total synthesis of (±)-isopaucifloral F, (±)-quadrangularin A, and (±)-pallidol has been achieved starting from commercially available 3,5-dimethoxybenzoic acid. The overall synthetic strategy involves a sequential process of Nazarov cyclization, Ramberg–Bäcklund olefination, and Friedel–Crafts alkylation[4].

Biological Activity and Signaling Pathways

While research on the specific molecular targets of this compound is ongoing, studies on extracts of Cissus quadrangularis, rich in this compound, have suggested involvement in key cellular signaling pathways related to inflammation and oxidative stress.

Anti-inflammatory Effects and the p38 MAPK Pathway

Extracts of Cissus quadrangularis have been shown to possess anti-inflammatory properties. It is suggested that these effects may be mediated, at least in part, through the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Inhibition of this pathway can lead to a reduction in the inflammatory response.

Caption: Proposed inhibition of the p38 MAPK pathway by this compound.

Conclusion

This compound stands as a fascinating natural product with a well-defined chemical structure and stereochemistry. While its full biological potential is still being elucidated, its implication in key signaling pathways related to inflammation suggests promising avenues for future research and drug development. This guide provides a foundational understanding of this compound, serving as a catalyst for further investigation into its medicinal properties and applications.

References

The Putative Biosynthesis of Quadrangularin A in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis and other plant species, has garnered significant interest for its potential therapeutic properties.[1][2] Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the development of novel therapeutic agents. While the complete biosynthetic pathway of this compound in plants has not been fully elucidated, a putative pathway can be constructed based on the well-established biosynthesis of its precursor, resveratrol, and the known mechanisms of stilbenoid dimerization. This technical guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, including the key enzymes, intermediates, and relevant experimental protocols.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound is proposed to be a two-stage process:

-

Stage 1: Biosynthesis of Resveratrol: This stage follows the general phenylpropanoid pathway, starting from the amino acids L-phenylalanine or L-tyrosine.

-

Stage 2: Oxidative Dimerization of Resveratrol: In this final step, two molecules of resveratrol undergo an oxidative coupling reaction to form this compound.

Stage 1: The Phenylpropanoid Pathway to Resveratrol

The synthesis of resveratrol is a well-characterized pathway in many plants.[3][4] It involves the sequential action of four key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to p-coumaric acid.

-

4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Stilbene Synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce resveratrol.

dot```dot digraph "Resveratrol Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"L-Phenylalanine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "trans-Cinnamic Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "p-Coumaric Acid" [fillcolor="#FBBC05", fontcolor="#202124"]; "p-Coumaroyl-CoA" [fillcolor="#34A853", fontcolor="#FFFFFF"]; Resveratrol [fillcolor="#202124", fontcolor="#FFFFFF", shape=ellipse]; "Malonyl-CoA" [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

"L-Phenylalanine" -> "trans-Cinnamic Acid" [label="PAL"]; "trans-Cinnamic Acid" -> "p-Coumaric Acid" [label="C4H"]; "p-Coumaric Acid" -> "p-Coumaroyl-CoA" [label="4CL"]; "p-Coumaroyl-CoA" -> Resveratrol [label="STS"]; "Malonyl-CoA" -> Resveratrol [label="3 molecules"]; }

Caption: Putative enzymatic dimerization of resveratrol to this compound.

Quantitative Data

Quantitative analysis of polyphenolic compounds in the stems and leaves of Cissus quadrangularis has been performed using UHPLC-PDA-MS. The concentrations of resveratrol and this compound are summarized below.

| Compound | Plant Part | Concentration (µg/g of dry weight) |

| Resveratrol | Stem | 15.3 ± 1.2 |

| Leaf | 8.7 ± 0.9 | |

| This compound | Stem | 25.1 ± 2.1 |

| Leaf | 12.4 ± 1.3 | |

| Data adapted from a study on the quantitative determination of polyphenols in Cissus quadrangularis L.[5] |

Experimental Protocols

Detailed methodologies for the key enzymes in the putative biosynthesis pathway of this compound are provided below. It is important to note that these are generalized protocols and may require optimization for Cissus quadrangularis.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: This assay measures the spectrophotometric increase in absorbance at 290 nm due to the formation of trans-cinnamic acid from L-phenylalanine.

Protocol:

-

Enzyme Extraction:

-

Homogenize 1 g of fresh plant tissue in 5 mL of ice-cold 0.1 M sodium borate buffer (pH 8.8) containing 5 mM β-mercaptoethanol and 1 mM EDTA.

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

The supernatant is the crude enzyme extract.

-

-

Assay Mixture:

-

Prepare a reaction mixture containing 0.5 mL of 0.1 M sodium borate buffer (pH 8.8), 0.2 mL of 40 mM L-phenylalanine, and 0.2 mL of the crude enzyme extract.

-

Prepare a blank with 0.2 mL of extraction buffer instead of the enzyme extract.

-

-

Measurement:

-

Incubate the reaction mixture at 40°C for 60 minutes.

-

Stop the reaction by adding 0.1 mL of 5 N HCl.

-

Measure the absorbance at 290 nm against the blank.

-

The amount of trans-cinnamic acid formed is calculated using a standard curve.

-

Cinnamate-4-Hydroxylase (C4H) Activity Assay

Principle: This assay measures the formation of p-coumaric acid from trans-cinnamic acid, often coupled with the consumption of a cofactor like NADPH, which can be monitored spectrophotometrically at 340 nm.

Protocol:

-

Microsome Isolation:

-

Homogenize 5 g of plant tissue in 15 mL of ice-cold extraction buffer (0.1 M Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 5 mM EDTA, and 0.5 M sucrose).

-

Filter and centrifuge the homogenate at 10,000 x g for 15 minutes.

-

Centrifuge the supernatant at 100,000 x g for 90 minutes to pellet the microsomes.

-

Resuspend the microsomal pellet in a minimal volume of resuspension buffer (50 mM Tris-HCl, pH 7.5, with 1 mM DTT and 20% glycerol).

-

-

Assay Mixture:

-

The reaction mixture (1 mL) contains 50 mM Tris-HCl (pH 7.5), 1 mM trans-cinnamic acid, 1 mM NADPH, and the microsomal enzyme preparation.

-

-

Measurement:

-

Start the reaction by adding NADPH.

-

Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) at 30°C.

-

The enzyme activity is calculated based on the rate of NADPH consumption (ε = 6.22 mM⁻¹ cm⁻¹).

-

4-Coumarate-CoA Ligase (4CL) Activity Assay

Principle: The activity of 4CL is determined by monitoring the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A, which absorbs light at 333 nm.

Protocol:

-

Enzyme Extraction:

-

Use the same crude enzyme extract as for the PAL assay.

-

-

Assay Mixture:

-

The 1 mL reaction mixture contains 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM p-coumaric acid, 0.5 mM Coenzyme A, and the enzyme extract.

-

-

Measurement:

-

Start the reaction by adding the enzyme extract.

-

Monitor the increase in absorbance at 333 nm at 30°C.

-

The activity is calculated using the molar extinction coefficient of p-coumaroyl-CoA (ε = 21 mM⁻¹ cm⁻¹).

-

Stilbene Synthase (STS) Activity Assay

Principle: This assay typically involves radiolabeled substrates or HPLC-based detection of the resveratrol product.

Protocol (HPLC-based):

-

Enzyme Extraction:

-

Use the same crude enzyme extract as for the PAL assay.

-

-

Assay Mixture:

-

The 200 µL reaction mixture contains 100 mM potassium phosphate buffer (pH 7.5), 100 µM p-coumaroyl-CoA, 300 µM malonyl-CoA, and the enzyme extract.

-

-

Measurement:

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding 20 µL of 20% HCl and extract with 200 µL of ethyl acetate.

-

Evaporate the ethyl acetate and redissolve the residue in methanol.

-

Analyze the product by reverse-phase HPLC with UV detection at 306 nm and quantify against a resveratrol standard.

-

Peroxidase-Mediated Dimerization of Resveratrol

Principle: This protocol describes a biomimetic synthesis of this compound using horseradish peroxidase (HRP).

Protocol:

-

Reaction Mixture:

-

Dissolve resveratrol (e.g., 50 mg) in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0).

-

Add horseradish peroxidase (e.g., 100 units).

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by the dropwise addition of a dilute solution of hydrogen peroxide (e.g., 0.1%).

-

Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC) or HPLC.

-

-

Product Isolation:

-

Once the reaction is complete, extract the products with an organic solvent like ethyl acetate.

-

Purify this compound from the reaction mixture using column chromatography or preparative HPLC.

-

Logical Workflow for Investigating the Pathway

The following diagram illustrates a logical workflow for researchers aiming to further elucidate the biosynthesis of this compound in Cissus quadrangularis.

dot

Caption: A logical workflow for the elucidation of the this compound biosynthesis pathway.

Conclusion

The putative biosynthesis pathway of this compound from primary metabolites through the phenylpropanoid pathway to resveratrol, followed by an oxidative dimerization, provides a solid framework for further research. This technical guide offers the foundational knowledge and experimental protocols necessary for scientists to investigate and potentially manipulate this pathway for enhanced production of this promising bioactive compound. Future research should focus on the isolation and characterization of the specific enzymes, particularly the stilbene synthase and the peroxidase/laccase responsible for dimerization, from Cissus quadrangularis to confirm and refine this proposed pathway.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Constituents of Cissus quadrangularis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biotechnological Advances in Resveratrol Production and its Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination and characterization of polyphenols from Cissus quadrangularis L. and dietary supplements using UHPLC-PDA-MS, LC-QToF and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources, Plant Distribution, and Analysis of Quadrangularin A

This technical guide provides a comprehensive overview of this compound, a resveratrol dimer with significant pharmacological interest. The document details its primary natural sources, geographical distribution, and methodologies for its extraction and analysis. Furthermore, it elucidates key signaling pathways associated with its biological activities, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Distribution of this compound

This compound is a stilbenoid predominantly found in specific species within the Vitaceae (grape) family.

Primary Natural Sources:

-

Cissus quadrangularis : This perennial succulent climber is the most well-documented source of this compound.[1] It is widely used in traditional medicine, particularly in Ayurveda, for bone healing and other ailments.[2] The stems and leaves are the primary parts of the plant utilized for both traditional preparations and phytochemical extraction.[3]

-

Parthenocissus laetevirens : This species, also a member of the Vitaceae family, has been identified as another natural source of this compound.[1]

-

Causonis japonica : Previously known as Cayratia japonica, this plant has also been reported to contain this compound.

Geographical Distribution:

-

Cissus quadrangularis is native to the tropical and subtropical regions of Africa, the Arabian Peninsula, and the Indian subcontinent, extending to Myanmar.[4][5] It is particularly prominent in hotter, drier parts of India, Sri Lanka, Malaysia, Java, and West Africa.[2] Due to its use as a medicinal and ornamental plant, it has been introduced and has naturalized in other warm temperate regions globally.

-

The genus Parthenocissus is found across tropical and subtropical areas of Asia, North America, and Africa.

Below is a diagram illustrating the taxonomic relationship of the primary plant sources of this compound.

Quantitative Data

For illustrative purposes, the following table presents quantitative data for other well-known stilbenoids, resveratrol and ε-viniferin, extracted from grape canes (Vitis vinifera), a related plant material from the Vitaceae family. This data exemplifies the typical concentrations and variability of stilbenoids in this plant family.

| Compound | Plant Material | Extraction Method | Concentration (mg/kg dry weight) | Reference |

| trans-Resveratrol | Grape Canes (Vitis vinifera 'Malbec') | Ultrasound-Assisted Extraction (UAE) with 80% Ethanol | 753.2 | [7] |

| trans-ε-Viniferin | Grape Canes (Vitis vinifera 'Malbec') | Ultrasound-Assisted Extraction (UAE) with 80% Ethanol | 612.6 | [7] |

| Total Stilbenoids | Grape Canes (Vitis vinifera) | Maceration with 80% Ethanol | ~4373 | [8] |

| Total Stilbenoids | Grape Canes (Vitis vinifera) | Microwave-Assisted Extraction (Water, 100°C) | ~555 | [8] |

Note: The data above is for related compounds from a different species and is intended to provide context. Further research is required to obtain and publish specific quantitative yields of this compound from its primary source plants.

Experimental Protocols

The following sections describe a representative methodology for the extraction and quantification of stilbenoids, including this compound, from plant material, based on established protocols for related compounds from the Vitaceae family.

Extraction Protocol: Ultrasound-Assisted Extraction (UAE)

UAE is an efficient method for extracting phenolic compounds from plant matrices.

-

Sample Preparation: Air-dry the plant material (e.g., Cissus quadrangularis stems) at 40°C for several days until a constant weight is achieved. Mill the dried material into a fine powder.

-

Extraction Solvent: Prepare a solution of 60-80% ethanol in water (v/v). This solvent composition has shown high efficiency for stilbenoid extraction.[7][9]

-

Extraction Procedure:

-

Place a known quantity of the powdered plant material (e.g., 0.5 g) into an extraction vessel.

-

Add the extraction solvent at a sample-to-solvent ratio of 1:40 to 1:50 (w/v).[7]

-

Perform the extraction using an ultrasonic bath or probe system. Typical parameters are a temperature of 65-75°C for 15-20 minutes.[7]

-

After extraction, centrifuge the mixture (e.g., at 3000 x g for 10 minutes) to pellet the solid material.

-

Collect the supernatant and filter it through a 0.45 µm membrane prior to chromatographic analysis.

-

Quantification Protocol: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC coupled with a Diode Array Detector (DAD) is a standard technique for the analysis of stilbenoids.

-

Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and DAD.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size) is suitable for separating stilbenoids.[6]

-

Mobile Phase: A binary gradient elution system is typically used:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol.[6]

-

-

Gradient Program: A linear gradient can be programmed as follows:

-

0-25 min: 20% B to 98% B

-

25-30 min: Hold at 98% B

-

30-31 min: Return to 20% B

-

31-40 min: Re-equilibration at 20% B

-

-

Flow Rate: A typical flow rate is 0.3 mL/min.[6]

-

Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

-

Detection: Monitor the eluent using the DAD. Stilbenoids have characteristic UV absorbance maxima around 306-320 nm.

-

Quantification: Create a calibration curve using an authentic standard of this compound of known concentrations. Quantify the amount of this compound in the plant extracts by comparing the peak area to the calibration curve.

The following diagram outlines a typical workflow for the extraction and analysis of this compound.

Associated Signaling Pathways

The pharmacological effects of this compound and its source plant, Cissus quadrangularis, are attributed to their modulation of specific cellular signaling pathways. Two key pathways are detailed below.

CB2 Receptor Signaling in Osteoblasts

This compound has been identified as a cannabinoid receptor 2 (CB2) agonist. The activation of CB2 receptors on osteoblasts is known to promote bone formation, providing a mechanistic basis for the traditional use of Cissus quadrangularis in healing bone fractures.

The activation of the CB2 receptor, a G-protein coupled receptor (GPCR), initiates a downstream cascade that enhances osteoblast differentiation and function. This involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase (Erk1/2). Phosphorylated Erk1/2 then promotes the expression and activity of key osteogenic transcription factors, such as Runt-related transcription factor 2 (Runx2), which is a master regulator of bone formation.

p38 MAPK Signaling in Inflammation

Extracts from Cissus quadrangularis have demonstrated anti-inflammatory properties. One of the key mechanisms is the inhibition of the p38 MAPK signaling pathway. This pathway is a critical regulator of the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

In response to inflammatory stimuli (like cytokines or lipopolysaccharide), a cascade of upstream kinases (MAPKKKs and MAPKKs) is activated, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors that drive the expression of inflammatory genes. By inhibiting this pathway, compounds within Cissus quadrangularis can reduce the production of these inflammatory mediators.

References

- 1. researchgate.net [researchgate.net]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. scispace.com [scispace.com]

- 8. CB2 Cannabinoid Receptor Targets Mitogenic Gi Protein–Cyclin D1 Axis in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. realmofcaring.org [realmofcaring.org]

Quadrangularin A: A Technical Review of its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrangularin A, a resveratrol dimer, is a significant bioactive stilbenoid found in the medicinal plant Cissus quadrangularis.[1] Traditionally, extracts of Cissus quadrangularis have been utilized in Ayurvedic and other traditional medicine systems for a variety of ailments, most notably for promoting bone healing.[2] Modern scientific investigations have begun to elucidate the pharmacological properties of the plant's extracts and its constituent compounds. This technical guide provides a comprehensive review of the available scientific literature on the pharmacological properties of Cissus quadrangularis extracts, with a focus on the activities attributed to its components, including this compound. Due to a scarcity of studies on isolated this compound, this review primarily summarizes the findings related to various extracts of Cissus quadrangularis in which this compound is a known constituent.

Anti-inflammatory and Analgesic Properties

Extracts of Cissus quadrangularis have demonstrated significant anti-inflammatory and analgesic activities. These effects are attributed to the inhibition of key inflammatory enzymes and mediators.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

An acetone fraction of Cissus quadrangularis (AFCQ) has been shown to inhibit COX-1, COX-2, and 5-LOX enzymes.[3] The inhibitory concentrations (IC50) for these enzymes were determined, indicating a potent anti-inflammatory potential.[3]

| Extract/Fraction | Enzyme | IC50 Value |

| Acetone Fraction (AFCQ) | COX-1 | 7 µg/ml |

| Acetone Fraction (AFCQ) | COX-2 | 0.4 µg/ml |

| Acetone Fraction (AFCQ) | 5-LOX | 20 µg/ml |

| Acetone Fraction (AFCQ) | RAW 264.7 cell line (Anti-inflammatory) | 65 µg/ml |

Table 1: Inhibitory activity of an acetone fraction of Cissus quadrangularis on inflammatory enzymes and cells.[3]

Modulation of Inflammatory Signaling Pathways

Cissus quadrangularis extracts have been found to modulate key inflammatory signaling pathways, including the p38 MAPK and NF-κB pathways. By inhibiting these pathways, the extracts can reduce the production of pro-inflammatory cytokines and mediators.[2][4]

Antioxidant Properties

Various extracts of Cissus quadrangularis have demonstrated potent antioxidant activity in several in vitro assays. This activity is crucial for mitigating oxidative stress, which is implicated in numerous chronic diseases.

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate antioxidant capacity. Methanolic extracts of the root and leaf of Cissus quadrangularis have shown an IC50 value of 600 µg/ml in scavenging DPPH radicals.[5]

| Plant Part | Solvent for Extraction | Antioxidant Assay | IC50 Value |

| Root and Leaf | Methanol | DPPH | 600 µg/ml |

Table 2: DPPH radical scavenging activity of methanolic extracts of Cissus quadrangularis.[5]

Osteogenic Properties

One of the most well-documented properties of Cissus quadrangularis is its ability to promote bone healing and osteoblast differentiation.

Enhancement of Osteoblast Differentiation and Mineralization

Ethanolic extracts of Cissus quadrangularis have been shown to enhance the differentiation and mineralization of murine pre-osteoblastic MC3T3-E1 cells.[6] The treatment augments the expression of the early osteoblast marker alkaline phosphatase (ALP) and increases the mineralization of the extracellular matrix.[6] Studies have also shown that various fractions of the extract can promote the mineralization potential of these cells.[1][5][7]

Experimental Protocols

In Vitro Anti-inflammatory Assay: COX and 5-LOX Inhibition

Objective: To determine the inhibitory effect of a test compound on cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.

Methodology (based on spectroscopic and polarographic methods as cited in Bhujade et al., 2012): [3]

-

Enzyme Preparation: Obtain purified COX-1, COX-2, and 5-LOX enzymes.

-

Substrate Preparation: Prepare solutions of arachidonic acid, the substrate for both COX and LOX enzymes.

-

Assay for COX Inhibition:

-

Incubate the respective COX isoenzyme with the test compound at various concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Monitor the oxygen consumption polarographically or measure the production of prostaglandins using an appropriate method (e.g., ELISA).

-

Calculate the percentage of inhibition compared to a control without the inhibitor.

-

Determine the IC50 value, the concentration of the test compound that causes 50% inhibition of enzyme activity.

-

-

Assay for 5-LOX Inhibition:

-

Incubate the 5-LOX enzyme with the test compound at various concentrations.

-

Add arachidonic acid to start the reaction.

-

Measure the formation of leukotrienes, the product of the 5-LOX reaction, using spectrophotometry or HPLC.

-

Calculate the percentage of inhibition and the IC50 value.

-

In Vitro Antioxidant Assay: DPPH Radical Scavenging

Objective: To measure the free radical scavenging capacity of a test compound.

Methodology (based on the method described in Murthy et al., 2003):

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Assay Procedure:

-

Add various concentrations of the test compound to a solution of DPPH in methanol.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A decrease in absorbance indicates scavenging of the DPPH radical.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

In Vitro Osteoblast Differentiation and Mineralization Assay

Objective: To assess the effect of a test compound on the differentiation and mineralization of osteoblast precursor cells.

Methodology (based on protocols for MC3T3-E1 cells): [6]

-

Cell Culture: Culture murine pre-osteoblastic MC3T3-E1 cells in a suitable growth medium.

-

Induction of Differentiation: At near confluency, switch the cells to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Treatment: Treat the cells with various concentrations of the test compound dissolved in a suitable vehicle (e.g., DMSO). Include a vehicle control group.

-

Alkaline Phosphatase (ALP) Activity Assay (Early Marker of Differentiation):

-

After a few days of treatment (e.g., 7 days), lyse the cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as a substrate.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

-

Matrix Mineralization Assay (Late Marker of Differentiation):

-

After a longer treatment period (e.g., 21 days), fix the cells and stain for calcium deposits using Alizarin Red S staining.

-

Quantify the staining by extracting the dye and measuring its absorbance.

-

Conclusion

The available scientific evidence strongly suggests that extracts of Cissus quadrangularis, which contain this compound, possess significant anti-inflammatory, antioxidant, and osteogenic properties. The anti-inflammatory effects appear to be mediated, at least in part, through the inhibition of COX and LOX enzymes and the modulation of the p38 MAPK and NF-κB signaling pathways. The osteogenic properties are demonstrated by the enhanced differentiation and mineralization of osteoblast precursor cells.

However, a notable gap in the literature is the lack of studies focusing specifically on isolated this compound. To fully understand the pharmacological contribution of this specific compound, further research is required to determine its activity in a purified form. Such studies would provide valuable quantitative data and a more precise understanding of its mechanisms of action, which are essential for its potential development as a therapeutic agent. Future investigations should aim to isolate this compound and evaluate its efficacy and potency in a range of in vitro and in vivo models.

References

- 1. Osteogenic Potential of Cissus Quadrangularis: A Systematic Review | Texila Journal [texilajournal.com]

- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of Cissus quadrangularis extracts as an inhibitor of COX, 5-LOX, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Ethyl Acetate and n-Butanol Fraction of Cissus quadrangularis Promotes the Mineralization Potential of Murine Pre-Osteoblast Cell Line MC3T3-E1 (Sub-clone 4) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethanol Extract of Cissus quadrangularis Enhances Osteoblast Differentiation and Mineralization of Murine Pre-Osteoblastic MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Osteogenic potential of hexane and dichloromethane fraction of Cissus quadrangularis on murine pre-osteoblast cell line MC3T3-E1 (sub-clone 4) - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Quadrangularin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis, has garnered scientific interest for its potential therapeutic properties.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the molecular mechanism of action of this compound. The information presented herein is a synthesis of available in-silico and experimental data, primarily derived from studies on Cissus quadrangularis extracts. It is important to note that while computational studies have predicted direct molecular targets for this compound, experimental validation of these specific interactions is still an active area of research. This document aims to consolidate existing knowledge to guide further investigation and drug development efforts.

Predicted Molecular Targets of this compound: In-Silico Evidence

Molecular docking studies have been instrumental in identifying potential protein targets for this compound. These computational analyses predict the binding affinity and interaction patterns of a ligand with a target protein, offering valuable insights into its potential biological activity. The following table summarizes the key predicted molecular targets of this compound and the associated binding energies from in-silico studies.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Implication | Study Type |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -8.5 | Antidiabetic | Molecular Docking[4] |

| Cyclooxygenase-2 (COX-2) | -8.62 | Anti-inflammatory | Molecular Docking |

| SARS-CoV-2 Main Protease (Mpro) | -8.4 | Antiviral | Molecular Docking |

Experimentally Observed Biological Activities of Cissus quadrangularis Extracts Containing this compound

While direct experimental data on isolated this compound is limited, numerous studies have investigated the biological effects of Cissus quadrangularis extracts, where this compound is a key constituent. These studies provide crucial clues into the potential mechanisms of action.

Anti-Cancer Activity: Induction of Apoptosis and Cell Cycle Arrest

Extracts of Cissus quadrangularis have demonstrated significant anti-cancer properties across various cancer cell lines. The primary mechanism appears to be the induction of apoptosis (programmed cell death) and cell cycle arrest.

| Cancer Cell Line | Observed Effect | Key Molecular Markers | IC50 Value of Extract |

| HeLa (Cervical Cancer) | Induction of apoptosis, Cell cycle arrest at G1 phase | Increased ROS, DNA fragmentation | 200 µg/ml[5] |

| KB (Oral Carcinoma) | Induction of apoptosis, Cell cycle arrest at G1 phase | Upregulation of p53, Downregulation of Bcl-2, Increased ROS | 200 µg/ml[6] |

| MG63 (Osteosarcoma) | Cytotoxicity | Not specified | ~100 µg/ml |

Anti-Inflammatory Activity

The anti-inflammatory effects of Cissus quadrangularis extracts are attributed to the inhibition of key inflammatory enzymes and mediators.

| Target | Observed Effect | IC50 Value of Active Acetone Fraction |

| Cyclooxygenase-2 (COX-2) | Inhibition | 0.4 µg/ml[7] |

| 5-Lipoxygenase (5-LOX) | Inhibition | 20 µg/ml[7] |

| iNOS and TNF-α | Downregulation | 65 µg/ml (on RAW 264.7 cells)[7] |

Signaling Pathways Modulated by Cissus quadrangularis Extracts

The biological effects of Cissus quadrangularis extracts are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms based on current experimental evidence.

Apoptosis Induction Pathway

Cissus quadrangularis extract has been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. This process involves the upregulation of the tumor suppressor protein p53 and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of the extract are linked to the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. By inhibiting p38 MAPK, the extract reduces the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the dose-dependent cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, KB, MG63) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the test compound (e.g., Cissus quadrangularis extract) and a vehicle control. Incubate for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5]

Apoptosis Assay (DAPI Staining)

DAPI (4',6-diamidino-2-phenylindole) staining is used to visualize nuclear changes characteristic of apoptosis.

-

Cell Culture and Treatment: Grow cells on coverslips in a petri dish and treat with the test compound at its IC50 concentration for 24 hours.

-

Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde.

-

Staining: Stain the cells with DAPI solution in the dark.

-

Visualization: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[5]

Western Blot Analysis

This technique is used to detect and quantify specific proteins, providing insights into the modulation of signaling pathways.

-

Protein Extraction: Lyse the treated and untreated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a standard method (e.g., Bradford assay).

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p53, Bcl-2, p-p38, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities to determine the relative protein expression levels.[8]

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a component of Cissus quadrangularis, holds significant therapeutic potential, particularly in the realms of oncology and anti-inflammatory medicine. In-silico studies have paved the way by predicting key molecular targets such as PPAR-γ and COX-2. Experimental studies on the whole extract have provided valuable insights into the downstream cellular effects, including the induction of apoptosis and the modulation of critical signaling pathways like p38 MAPK.

However, a critical gap remains in the experimental validation of the direct molecular interactions of isolated this compound. Future research should prioritize:

-

In-vitro enzyme inhibition assays to determine the IC50 values of purified this compound against its predicted targets (e.g., COX-2, PPAR-γ).

-

Binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) to confirm the direct interaction between this compound and its target proteins.

-

Cell-based assays using isolated this compound to delineate its specific contribution to the observed effects of the whole extract on signaling pathways such as PI3K/Akt and p38 MAPK.

-

In-vivo studies with purified this compound to validate its efficacy and safety in animal models of cancer and inflammation.

By systematically addressing these research gaps, the scientific community can fully elucidate the molecular mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C28H22O6 | CID 5318096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. archives.ijper.org [archives.ijper.org]

- 5. researchgate.net [researchgate.net]

- 6. phcog.com [phcog.com]

- 7. Evaluation of Cissus quadrangularis extracts as an inhibitor of COX, 5-LOX, and proinflammatory mediators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]

Quadrangularin A: A Resveratrol Dimer with Diverse Biological Activities

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quadrangularin A, a resveratrol dimer, is a prominent oligostilbene found in Cissus quadrangularis and Parthenocissus laetevirens.[1] As a naturally occurring polyphenol, it has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its role in antioxidant, anti-inflammatory, and osteogenic processes. While much of the current experimental data pertains to extracts of Cissus quadrangularis, this document will synthesize the available information to highlight the potential contributions of this compound to these effects and present theoretical frameworks based on in silico studies.

Antioxidant Activity

Extracts of Cissus quadrangularis, rich in stilbenes like this compound, have demonstrated significant antioxidant properties.[2] The antioxidant capacity is often evaluated through various in vitro assays that measure the ability of a compound to scavenge free radicals.

Quantitative Data

The following table summarizes the antioxidant activity of Cissus quadrangularis extracts from various studies. It is important to note that these values represent the activity of the total extract and not of isolated this compound.

| Plant Part & Extract Type | Assay | IC50 Value (µg/mL) | Reference |

| Aerial Parts (Ethanolic Extract) | DPPH Radical Scavenging | 101.4 ± 6.3 | [3] |

| Aerial Parts (Methanolic Extract) | DPPH Radical Scavenging | 114.1 ± 5.8 | [3] |

| Aerial Parts (Ethanolic Extract) | ABTS Radical Scavenging | 86.2 ± 5.5 | [3] |

| Aerial Parts (Methanolic Extract) | ABTS Radical Scavenging | 95.7 ± 4.3 | [3] |

| Aerial Parts (Ethanolic Extract) | Hydroxyl Radical Scavenging | 89.6 ± 5.4 | [3] |

| Aerial Parts (Methanolic Extract) | Hydroxyl Radical Scavenging | 93.8 ± 4.6 | [3] |

| Aerial Parts (Ethanolic Extract) | Superoxide Radical Scavenging | 100 ± 6.7 | [3] |

| Aerial Parts (Methanolic Extract) | Superoxide Radical Scavenging | 107.9 ± 5.7 | [3] |

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

-

A stock solution of DPPH (e.g., 0.1 mM) in methanol is prepared.

-

Various concentrations of the test compound (e.g., this compound or plant extract) are prepared in a suitable solvent.

-

The test sample is mixed with the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

The absorbance of the solution is measured spectrophotometrically at a wavelength of approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). The mixture is kept in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Various concentrations of the test compound are prepared.

-

The test sample is added to the diluted ABTS•+ solution.

-

The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The IC50 value is determined from the dose-response curve.[4]

Figure 1. Proposed antioxidant mechanism of this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of Cissus quadrangularis extracts have been attributed to the inhibition of key inflammatory enzymes and modulation of signaling pathways. While direct experimental evidence for this compound is limited, in silico studies suggest its potential role in these mechanisms.

Quantitative Data

The following table presents the inhibitory activity of an acetone fraction of Cissus quadrangularis (AFCQ) on inflammatory enzymes.

| Enzyme | IC50 Value (µg/mL) | Reference |

| Cyclooxygenase-1 (COX-1) | 7 | [5] |

| Cyclooxygenase-2 (COX-2) | 0.4 | [5] |

| 5-Lipoxygenase (5-LOX) | 20 | [5] |

Signaling Pathways

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways

Inflammation is mediated by prostaglandins and leukotrienes, which are synthesized via the COX and LOX pathways, respectively. Cissus quadrangularis extracts have been shown to inhibit these enzymes.[5] In silico studies have suggested that components of Cissus quadrangularis, including stilbene derivatives, can bind to the active site of COX-2.[6]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of pro-inflammatory genes. Resveratrol, a monomeric unit of this compound, is known to inhibit the NF-κB signaling pathway.[7] Molecular docking studies have also indicated that this compound has the potential to bind to NF-κB, suggesting a possible inhibitory role.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. easdl.org [easdl.org]

- 3. researchgate.net [researchgate.net]

- 4. Osteogenic Potential of Cissus Quadrangularis: A Systematic Review | Texila Journal [texilajournal.com]

- 5. Cissus quadrangularis Revealed as a Potential Source of Anti-Inflammatory and Anti-Diabetic Pharmacophore in Experimental and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical evaluation of Cissus quadrangularis as osteogenic agent in maxillofacial fracture: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

In Vitro Antioxidant Capacity of Quadrangularin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quadrangularin A, a resveratrol dimer found in Cissus quadrangularis, is a stilbenoid of significant interest for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides a comprehensive overview of the in vitro antioxidant activity attributed to this compound, primarily through studies conducted on extracts of Cissus quadrangularis, where it is a key bioactive constituent. Due to a scarcity of studies on the isolated compound, this document focuses on the antioxidant data of C. quadrangularis extracts and its flavonoid fractions, which are rich in this compound. Detailed experimental protocols for common antioxidant assays and conceptual diagrams are provided to facilitate further research and drug development.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolism. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are molecules that can neutralize these harmful free radicals, thereby mitigating oxidative damage.

This compound is a stilbenoid isolated from Cissus quadrangularis, a perennial plant of the grape family.[1] Stilbenoids, including the well-known resveratrol, are recognized for their potent antioxidant properties. This guide explores the in vitro evidence for the antioxidant capacity of this compound, drawing from studies on C. quadrangularis extracts.

Quantitative Antioxidant Data

While specific in vitro antioxidant data for isolated this compound is limited in the current body of scientific literature, extensive research has been conducted on the antioxidant properties of Cissus quadrangularis extracts, which contain this compound as a major constituent. The following tables summarize the quantitative data from these studies, providing insights into the potent antioxidant potential of this plant and its components.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of Cissus quadrangularis Extracts

| Plant Part & Extract Type | Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |

| Methanolic Extract of Root and Leaf | - | - | 600 | [2] |

| Ethanolic Extract (Aerial Parts) | 25-400 | Dose-dependent | 98 | [3][4] |

| Flavonoid Fraction (Aerial Parts) | 5-80 | Dose-dependent | 10 | [3][4] |

| C. quadrangularis Phytosomes | 200 | 82.27 | - | [5] |

| C. quadrangularis Phytosomes | 1000 | 95.50 | - | [5] |

| Acetone Extract | 6.40 (mg/mL) | 71.39 | - | [6] |

| Methanolic Extract | 6.40 (mg/mL) | 70.7 | - | [6] |

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity of Cissus quadrangularis Extracts

| Plant Part & Extract Type | Concentration (mg/mL) | % Scavenging Activity | Reference |

| Acetone Extract | 0.10 | 3.86 | [6] |

| Acetone Extract | 6.40 | 80.7 | [6] |

Table 3: Ferric Reducing Antioxidant Power (FRAP) of Cissus quadrangularis Extracts

| Extract Type | EC50 (mg/mL) | Reference |

| Aqueous | 0.23 | [7] |

| Methanol | 0.23 | [7] |

| Dichloromethane | 0.18 | [7] |

| Acetone | 0.17 | [7] |

| Chloroform | 0.35 | [7] |

Table 4: Other In Vitro Antioxidant Assays for Cissus quadrangularis Extracts

| Assay | Plant Part & Extract Type | Concentration | Result | Reference |

| Hydroxyl Radical Scavenging | Ethanolic Extract (Aerial Parts) | - | IC50: 96 µg/mL | [3][4] |

| Hydroxyl Radical Scavenging | Flavonoid Fraction (Aerial Parts) | - | IC50: 10 µg/mL | [3][4] |

| Nitric Oxide Scavenging | Ethanolic Extract (Aerial Parts) | - | IC50: 125 µg/mL | [3][4] |

| Nitric Oxide Scavenging | Flavonoid Fraction (Aerial Parts) | - | IC50: 12 µg/mL | [3][4] |

| Superoxide Radical Scavenging | Hydroethanol Extract (Stem) | 100 µg/mL | 65.9% inhibition | [8] |

| Metal Chelating Activity | Hydroethanol Extract (Stem) | 500 µg/mL | 58.2% inhibition | [8] |

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are based on established methods cited in the literature.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[9]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Dissolve the test sample (e.g., this compound or plant extract) in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain different concentrations.

-

Reaction Mixture: In a test tube or a 96-well plate, add 1 mL of the DPPH solution to 1 mL of each sample dilution.

-

Incubation: Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing methanol and the DPPH solution are also measured.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[10]

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of the test sample in the same solvent used for diluting the ABTS•+ solution.

-

Reaction Mixture: Add a small volume (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubation: Mix and incubate the solution at room temperature for a specific time (e.g., 6 minutes).

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Value: The IC50 value is determined from the plot of percentage inhibition versus sample concentration.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[11][12]

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing:

-

300 mM acetate buffer (pH 3.6)

-

10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

20 mM FeCl₃·6H₂O solution in a ratio of 10:1:1 (v/v/v). Warm the reagent to 37°C before use.

-

-

Sample Preparation: Prepare dilutions of the test sample in an appropriate solvent.

-

Reaction Mixture: Add a small volume of the sample (e.g., 50 µL) to a large volume of the FRAP reagent (e.g., 1.5 mL).

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

-

Absorbance Measurement: Measure the absorbance of the colored solution at 593 nm.

-

Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

-

Calculation: The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents (e.g., µM Fe²⁺/g of sample).

Visualizations

The following diagrams illustrate the conceptual workflows and relationships involved in assessing the antioxidant capacity of this compound.

Caption: Experimental workflow for antioxidant assessment.

Caption: Antioxidant mechanisms of this compound.

Conclusion

The available scientific evidence strongly suggests that Cissus quadrangularis is a potent source of natural antioxidants. This compound, as a key constituent of this plant, is believed to contribute significantly to this activity. While direct quantitative data on the antioxidant capacity of isolated this compound is not widely available, the data from extracts and flavonoid-rich fractions provide a strong rationale for its investigation as a potential therapeutic agent for conditions associated with oxidative stress. The detailed protocols and conceptual diagrams provided in this guide are intended to support and facilitate further research into the precise antioxidant mechanisms and potential applications of this compound. Future studies should focus on evaluating the in vitro and in vivo antioxidant effects of the purified compound to fully elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. primescholars.com [primescholars.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. ajbls.com [ajbls.com]

- 6. ajbls.com [ajbls.com]

- 7. bbrc.in [bbrc.in]

- 8. Antioxidant activity of cissus quadrangularis l. stem in-vitro [wisdomlib.org]

- 9. mdpi.com [mdpi.com]

- 10. ABTS Radical Scavenging Activity: Significance and symbolism [wisdomlib.org]

- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Quadrangularin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available preliminary toxicity data for Quadrangularin A. It is important to note that, to date, specific toxicity studies on isolated this compound are limited in publicly accessible scientific literature. The majority of the data presented herein pertains to extracts of Cissus quadrangularis, the plant from which this compound is derived. While these extracts contain this compound, the observed toxicological effects are a result of the complex mixture of phytochemicals present and cannot be attributed solely to this compound. This guide, therefore, serves as a summary of related research to inform future toxicological assessments of the purified compound.

Executive Summary

This compound, a resveratrol dimer found in Cissus quadrangularis, is a stilbenoid with potential therapeutic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the preliminary toxicity studies related to Cissus quadrangularis extracts, offering insights into the potential toxicological profile of its constituents, including this compound. The available data from in vitro cytotoxicity assays and in vivo acute toxicity studies on these extracts are presented, alongside detailed experimental protocols. Furthermore, potential signaling pathways that may be modulated by constituents of Cissus quadrangularis are visualized to aid in understanding potential mechanisms of action and toxicity.

In Vitro Cytotoxicity of Cissus quadrangularis Extracts

While specific IC50 values for isolated this compound are not available in the reviewed literature, various studies have investigated the cytotoxic effects of Cissus quadrangularis extracts on different cancer cell lines. These studies provide an initial indication of the potential anti-proliferative and cytotoxic properties of the plant's constituents.

Table 1: Summary of In Vitro Cytotoxicity Data for Cissus quadrangularis Extracts

| Extract Type | Cell Line | IC50 Value | Reference |

| Methanolic Extract | HeLa (Cervical Cancer) | 0.97 mg/mL | [5] |

| Acetone Extract | HeLa (Cervical Cancer) | 1.33 mg/mL | [5] |

| Methanolic Extract | MG63 (Osteosarcoma) | ~100 µg/mL | [6] |

| Ethanolic Extract | HL-60 (Leukemia) | 36 µg/mL | [7] |

| Methanolic Extract | HL-60 (Leukemia) | 40 µg/mL | [7] |

| Ethanolic Extract | KB (Oral Epidermoid Carcinoma) | Not specified | [8] |

| Flavonoid Fraction | MCF-7 (Breast Cancer) | 10 µg/mL | [1] |

| Methanolic Extract | HeLa (Cervical Cancer) | 62.5 µg/mL | [8] |

| Ethanolic Extract | HeLa (Cervical Cancer) | 125 µg/mL | [8] |

In Vivo Acute Toxicity of Cissus quadrangularis Extracts

Acute toxicity studies in animal models have been conducted on whole plant powder and various extracts of Cissus quadrangularis. These studies are crucial for determining the short-term safety profile and estimating the lethal dose 50 (LD50).

Table 2: Summary of In Vivo Acute Toxicity Data for Cissus quadrangularis Extracts

| Extract/Formulation | Animal Model | Route of Administration | LD50 Value | Observations | Reference |

| Ethanolic Extract | Sprague Dawley Rats | Oral | > 2000 mg/kg | No significant changes in body weight, liver index, or liver function tests. | [9] |

| Aqueous Slurry of Whole Plant Powder | Swiss Mice | Oral | Not toxic at tested doses | No significant changes in body weight, food and water intake, or behavior. | [3][7] |

| CQR-300 (Extract) | Sprague Dawley Rats | Oral | > 2500 mg/kg (NOAEL) | No treatment-related clinical signs of toxicity or mortality. | [1] |

| Aqueous Extract | Swiss Albino Mice | Oral | > 3000 mg/kg | No abnormalities observed. | [3] |

NOAEL: No-Observed-Adverse-Effect Level

Experimental Protocols

This section details the methodologies employed in the cited toxicity studies of Cissus quadrangularis extracts.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of Cissus quadrangularis extracts are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

General Protocol:

-

Cell Seeding: Cancer cells (e.g., HeLa, MG63) are seeded in 96-well plates at a specific density and allowed to attach overnight.

-

Treatment: The cells are then treated with various concentrations of the Cissus quadrangularis extract and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][6]

Caption: Workflow of the MTT assay for cytotoxicity testing.

In Vivo Acute Oral Toxicity Study (OECD 423/425)

Acute oral toxicity studies are performed to determine the short-term adverse effects of a substance when administered in a single high dose.

Principle: The study is typically conducted following the Organisation for Economic Co-operation and Development (OECD) guidelines 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).

General Protocol:

-

Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., rats or mice) are selected and acclimatized to the laboratory conditions.

-

Dosing: A single dose of the Cissus quadrangularis extract is administered orally to the animals. The initial dose is selected based on available information.

-

Observation: The animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, body weight, food and water consumption), and any abnormalities for a period of 14 days.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

-

LD50 Estimation: The LD50 is estimated based on the mortality data.[3][9]

Caption: General workflow for an in vivo acute oral toxicity study.